molecular formula C20H26N2 B12513420 n,n'-Dibenzylcyclohexane-1,2-diamine

n,n'-Dibenzylcyclohexane-1,2-diamine

Cat. No.: B12513420
M. Wt: 294.4 g/mol
InChI Key: SJBYIGXWWGSEES-UHFFFAOYSA-N
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Description

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its two benzyl groups attached to the nitrogen atoms of a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl halides under basic conditions. A common method includes:

    Starting Materials: Cyclohexane-1,2-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The cyclohexane-1,2-diamine is dissolved in the solvent, and the benzyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles like amines or thiols replace the benzyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Secondary amines.

    Substitution: Corresponding substituted amines or thiols.

Scientific Research Applications

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Diphenylethane-1,2-diamine: Similar in structure but with phenyl groups instead of benzyl groups.

    (1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine: The enantiomer of the compound, differing in the spatial arrangement of the substituents.

Uniqueness

(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of benzyl groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

1-N,2-N-dibenzylcyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBYIGXWWGSEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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